WHI-P180

EGFR Tyrosine Kinase Quinazoline

WHI-P180 is the validated, literature-backed tool compound for RET signaling and mast cell research. Its unique dual profile—potent RET inhibition (IC50 5 nM, 13.2-fold selectivity over KDR at 66 nM) combined with robust in vivo mast cell stabilization (PCA model, 2×25 mg/kg i.p.)—cannot be replicated by generic multi-kinase inhibitors or close analogs like WHI-P154. This batch-consistent, high-purity quinazoline also enables reliable CDK2 blockade (IC50 1 μM) for cell cycle studies, making it the definitive reference for kinase selectivity benchmarking and IgE-mediated hypersensitivity research. Trust the compound that delivers reproducible target engagement where off-the-shelf alternatives fail.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 211555-08-7
Cat. No. B1683306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWHI-P180
CAS211555-08-7
Synonyms4-(3'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline
JANEX 3
JANEX-3
JANEX3
WHI P180
WHI-P180
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC
InChIInChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19)
InChIKeyBNDYIYYKEIXHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WHI-P180 (Janex 3, CAS 211555-08-7): A Multi-Kinase Inhibitor for Allergy, Inflammation, and Kinase Signaling Research


WHI-P180 (Janex 3) is a small molecule belonging to the quinazoline class of multi-kinase inhibitors. Its core chemical structure is 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline [1]. The compound exhibits inhibitory activity against several key kinases, most notably the proto-oncogene RET with an IC50 of 5 nM and the vascular endothelial growth factor receptor 2 (KDR/VEGFR2) with an IC50 of 66 nM [2]. It also functions as a potent inhibitor of IgE-mediated mast cell responses both in vitro and in vivo [3], and inhibits cyclin-dependent kinase 2 (CDK2) with an IC50 of 1 μM . Its established role as a functional mast cell stabilizer and its potent activity against RET kinase differentiate it from simpler kinase inhibitors.

Why a Generic Multi-Kinase Inhibitor Cannot Replace WHI-P180 in Mast Cell and RET-Driven Assays


The term 'multi-kinase inhibitor' is a broad classification that encompasses compounds with vastly different selectivity profiles and biological consequences. A generic substitution for WHI-P180 is scientifically unsound because its unique combination of high-potency RET inhibition (IC50 5 nM) [1] and potent in vivo mast cell stabilization [2] is not a class-wide property of all multi-kinase inhibitors. Close structural analogs like WHI-P154 differ in EGFR inhibitory potency [3], and other multi-kinase agents lack the validated in vivo pharmacodynamic efficacy in passive cutaneous anaphylaxis models [2]. The specific quantitative evidence below demonstrates that even minor structural changes among quinazoline derivatives translate to significant differences in target engagement and functional outcomes, making WHI-P180 the specific and validated tool for research programs focused on RET signaling and IgE-mediated mast cell biology.

Quantitative Differentiation: WHI-P180's Performance Benchmarks Against Closest Analogs


EGFR Kinase Inhibition: WHI-P180 vs. Its Closest Structural Analog WHI-P154

In a direct structural and biochemical comparison with its closest analog, WHI-P154 (4-(3′-bromo-4′-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline), WHI-P180 demonstrates 40% greater inhibitory potency against Epidermal Growth Factor Receptor (EGFR) kinase [1]. The study highlights that the compounds are very similar, differing primarily in the dihedral angle between the anilino and quinazoline moieties, which is 1.10° for WHI-P154 and 45.66°/25.29° for the two molecules of WHI-P180 in the asymmetric unit. This structural variance directly impacts target interaction and potency [1].

EGFR Tyrosine Kinase Quinazoline Inhibitor

RET vs. KDR Kinase Selectivity Profile: A Unique Potency Ratio

WHI-P180 exhibits a distinct, non-degenerate multi-kinase inhibition profile characterized by an extreme difference in potency between its primary and secondary targets. It inhibits RET with an IC50 of 5 nM and KDR with an IC50 of 66 nM, establishing a 13.2-fold selectivity window for RET over KDR [1]. This profile is not representative of a pan-kinase inhibitor but rather a compound with a strong potency bias. In contrast, many multi-kinase inhibitors show more balanced or different selectivity patterns (e.g., broader CDK inhibition or different primary targets like JAK3 in the case of the related WHI-P131 [2]).

RET KDR VEGFR2 Kinase Selectivity Cancer Research

In Vivo Efficacy in Passive Cutaneous Anaphylaxis: A Validated Mast Cell Functional Model

WHI-P180 is not just an in vitro kinase inhibitor; it demonstrates robust functional activity in vivo as a mast cell stabilizer. In a validated murine model of passive cutaneous anaphylaxis (PCA), a widely used standard for studying IgE-mediated allergic responses, WHI-P180 administered in two consecutive nontoxic intraperitoneal (i.p.) bolus doses of 25 mg/kg significantly inhibited IgE/antigen-induced vascular hyperpermeability [1]. This is a direct, functional readout of mast cell inhibition in a living organism. While other compounds like WHI-P131 have shown JAK3-selective kinase inhibition, WHI-P180 has been specifically validated in this functional in vivo allergy model [REFS-1, REFS-2].

Mast Cell Allergy In Vivo Pharmacology Passive Cutaneous Anaphylaxis IgE

CDK2 Inhibition: Defining the Primary Mechanism for Cell Cycle Arrest

Beyond its mast cell and RET activities, WHI-P180 is a well-characterized inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S and S phases of the cell cycle. It inhibits CDK2 with an IC50 of 1 μM by blocking the ATP-binding site . While this potency is lower than its effect on RET, it provides a clear, single-target mechanism for inducing cell cycle arrest in cancer cell models. This contrasts with other multi-kinase agents that may have a more promiscuous or undefined impact on the cell cycle machinery. For example, the related compound WHI-P131 is a JAK3 inhibitor without reported CDK2 activity, while WHI-P154 is a JAK3/Syk inhibitor [1].

CDK2 Cell Cycle Cancer Research Kinase Inhibitor

High-Value Research and Development Applications for WHI-P180


Dissecting RET Kinase-Dependent Signaling Pathways

WHI-P180 is an ideal tool compound for studies investigating the role of the RET proto-oncogene. Its potent inhibition of RET (IC50 5 nM) combined with its 13.2-fold selectivity over KDR (IC50 66 nM) allows researchers to effectively block RET-mediated signaling at low nanomolar concentrations while keeping KDR/VEGFR2 signaling largely intact [1]. This is crucial for experiments in RET-driven cancer cell lines (e.g., thyroid, lung) to delineate RET-specific oncogenic mechanisms from off-target effects of broader-spectrum kinase inhibitors [1].

Investigating Mast Cell Biology and Allergic Inflammation

WHI-P180 is a cornerstone reagent for in vitro and in vivo mast cell research. It is a potent inhibitor of IgE-mediated mast cell degranulation and cytokine release [1]. Its validated in vivo efficacy in the passive cutaneous anaphylaxis (PCA) model, using a defined 2 x 25 mg/kg i.p. dosing regimen, provides a reproducible and quantitative framework for studying acute allergic responses and evaluating the pharmacodynamics of mast cell stabilization [REFS-1, REFS-2].

Inducing G1/S Cell Cycle Arrest via CDK2 Inhibition

For researchers focusing on the cell cycle, WHI-P180 provides a reliable and well-documented mechanism for inducing G1/S arrest. Its inhibition of CDK2 (IC50 1 μM) by blocking the ATP site is a specific biochemical property [1]. This makes it a valuable tool for synchronizing cells in culture, studying cell cycle checkpoints, or investigating the functional consequences of CDK2 inhibition in cancer or other proliferative models [1].

Comparative Multi-Kinase Profiling and Tool Compound Selection

WHI-P180 serves as a key reference compound for benchmarking the potency and selectivity of novel multi-kinase inhibitors. Its unique profile—high-potency RET inhibition with secondary activity against KDR, EGFR, and CDK2—offers a specific fingerprint against which new chemical entities can be compared [1]. Furthermore, it is an essential comparator when studying the functional divergence within the quinazoline inhibitor family, as its structure-activity relationship (SAR) with close analogs like WHI-P154 (differing in EGFR potency) is well-characterized [2].

Quote Request

Request a Quote for WHI-P180

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.